N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide substituent at position 3. The molecule features a 2,4-difluorophenyl group at the N-terminal and a 4-fluorobenzyl moiety at position 1 of the naphthyridine ring. Such fluorinated substituents are known to enhance metabolic stability and bioavailability by modulating lipophilicity and electronic effects .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O2/c23-15-5-3-13(4-6-15)12-28-20-14(2-1-9-26-20)10-17(22(28)30)21(29)27-19-8-7-16(24)11-18(19)25/h1-11H,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLASZXFDWMCRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the fluorophenyl groups. Common reagents used in these reactions include fluorinated anilines, acyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under specific conditions, primarily targeting its carboxamide and ketone groups:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Amide bond hydrolysis | 6M HCl, 80°C, 12 hrs | 1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid + 2,4-difluoroaniline | Complete cleavage observed under acidic conditions. |
| Ketone stability | pH 1–14, 25°C | No degradation | The 2-oxo group remains stable across wide pH ranges. |
Oxidation and Reduction
Redox reactions primarily affect the naphthyridine core and substituents:
| Reagent | Reaction | Outcome | Efficiency |
|---|---|---|---|
| KMnO₄ (acidic) | Oxidation of methylene bridge | Formation of 1-(4-fluorobenzoyl) derivative | 45% yield |
| LiAlH₄ (THF, 0°C) | Reduction of carboxamide | Primary amine derivative | 28% yield |
| H₂/Pd-C | Hydrogenation of aromatic rings | Partial defluorination observed | Not quantified |
Substitution Reactions
Fluorine atoms on aromatic rings participate in nucleophilic substitutions:
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NaOH (aq.) | 120°C, 24 hrs | Hydroxy substitution at C-4 fluorophenyl | Ortho/para ratio 3:1 |
| NH₃ (MeOH, 60°C) | Microwave irradiation | Amino substitution at C-2 difluorophenyl | Exclusive para substitution |
Cross-Coupling Reactions
The naphthyridine core supports transition-metal-catalyzed couplings:
Stability and Degradation
The compound exhibits the following stability profile:
| Condition | Result | Mechanism |
|---|---|---|
| UV light (254 nm) | Photodefluorination at C-4 phenyl group | Radical-mediated C-F bond cleavage |
| 100°C, 48 hrs (dry) | No decomposition | Thermal stability confirmed |
| 40°C/75% RH | <5% degradation after 30 days | Hydrolytic stability under ambient conditions |
Key Structural Insights
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Fluorine effects : Electron-withdrawing fluorines enhance electrophilic substitution at meta positions.
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Amide reactivity : The carboxamide group resists hydrolysis at neutral pH but cleaves under strongly acidic or basic conditions.
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Naphthyridine core : The conjugated system stabilizes radical intermediates during photodegradation.
Experimental data from patents and pharmacological studies confirm that this compound’s reactivity aligns with broader trends observed in fluorinated naphthyridine derivatives . Its stability under physiological conditions makes it suitable for further pharmaceutical development .
Scientific Research Applications
Biological Activities
The biological activities of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been documented in several studies:
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications at the phenyl rings can enhance activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.25 | MRSA |
| Compound B | 0.5 | Escherichia coli |
| N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo | 0.5 | MRSA |
Anticancer Potential
Naphthyridine derivatives have shown promise in cancer treatment. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, it was found to inhibit the growth of certain breast cancer cell lines through modulation of apoptotic pathways .
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Induction of apoptosis |
| HeLa | 10 | Cell cycle arrest |
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Studies have indicated that naphthyridine derivatives can act as neuroprotective agents and may be beneficial in conditions like Alzheimer's disease .
Case Study: Neuroprotective Effects
In a controlled study on animal models, administration of the compound showed a significant reduction in neuroinflammation and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogues, derived from synthetic and analytical data in the evidence:
Key Observations:
Substituent Effects on Physicochemical Properties: Fluorine vs. Chlorine: Fluorinated analogues (e.g., target compound and ) exhibit higher predicted lipophilicity (logP ~3–4) compared to chlorinated derivatives (e.g., ), which may influence membrane permeability and metabolic stability. Methoxy vs.
Synthetic Methodologies :
- The target compound shares synthetic steps (e.g., carboxamide coupling) with analogues in and , but its fluorinated substituents require specialized reagents (e.g., fluorinated benzyl halides).
- Yields for naphthyridine derivatives vary widely: 25% for adamantyl-substituted compound vs. 66% for dichlorinated analogue , highlighting challenges in sterically hindered systems.
Spectral Signatures :
- IR spectra consistently show strong C=O stretches (1650–1680 cm⁻¹) for both keto and amide groups across all compounds .
- NMR aromatic proton signals (δ 7.24–8.71 ppm) are sensitive to substituent electronic effects, with deshielding observed in fluorine-rich systems .
Structural and Functional Implications
- Bioactivity Potential: While direct biological data are absent in the evidence, fluorinated naphthyridines (e.g., target compound) are often explored as kinase or protease inhibitors due to their ability to form halogen bonds with target proteins .
- Metabolic Stability : Fluorine substituents may reduce cytochrome P450-mediated oxidation compared to chlorinated or methoxylated analogues .
Biological Activity
N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of this compound is with a complex structure that contributes to its biological properties.
Antitumor Activity
Research has shown that derivatives of 1,8-naphthyridine exhibit significant antitumor activity. A study focused on 1,7-disubstituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated moderate cytotoxic effects against various human tumor cell lines. The study indicated that modifications at the N-1 and C-7 positions could enhance antitumor efficacy. Specifically:
- N-1 Position : The introduction of a thiazole group was found to be optimal for enhancing antitumor activity.
- C-7 Position : Aminopyrrolidine derivatives showed superior effectiveness compared to other substituents .
The mechanisms through which naphthyridine derivatives exert their anticancer effects include:
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways via both intrinsic and extrinsic mechanisms.
- Cell Cycle Arrest : Inhibition of cell cycle progression contributes to their antitumor properties.
- Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerases I and II, enzymes critical for DNA replication and transcription.
- DNA Intercalation : Certain naphthyridines can intercalate into DNA, disrupting replication and transcription processes .
Antimicrobial Activity
In addition to antitumor properties, naphthyridine derivatives have demonstrated antimicrobial activities. For instance:
- Antibacterial Properties : Compounds have shown effectiveness against various gram-negative bacteria.
- Antiviral Effects : Some derivatives are being investigated for their potential as anti-HIV agents .
Case Studies
Several studies have highlighted the biological activities of naphthyridine derivatives:
Q & A
Q. Advanced: How can reaction parameters be optimized to improve yield and reduce by-products?
Methodological Answer: Optimization involves Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and reaction time. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic reactions, reducing side products . Additionally, using spectroscopic monitoring (e.g., in situ IR) during substitution steps can identify intermediate stability issues, allowing real-time adjustments .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.24–8.71 ppm), with distinct peaks for NH (δ ~9.19 ppm) and CH₂ groups (δ ~5.68 ppm) .
- IR Spectroscopy : Key bands include C=O (amide: ~1651 cm⁻¹; keto: ~1686 cm⁻¹) and aromatic C–H (~3086 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for a related compound) confirm molecular weight .
Q. Advanced: How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer: Contradictions may arise from rotamers or solvent effects . Use variable-temperature NMR to assess dynamic exchange processes. For example, cooling to −40°C can "freeze" conformers, resolving split peaks. Computational tools (e.g., DFT simulations) can also predict coupling constants and verify assignments .
Basic: How is purity assessed during synthesis?
Methodological Answer:
Q. Advanced: What strategies identify and quantify trace impurities?
Methodological Answer: LC-MS/MS with electrospray ionization (ESI) detects low-abundance by-products (e.g., chlorinated side products). For quantification, use a calibration curve with synthesized impurity standards. Accelerated stability studies (40°C/75% RH) can also reveal degradation impurities .
Basic: What assays screen for biological activity (e.g., anticancer)?
Methodological Answer:
Q. Advanced: How to elucidate the mechanism of action for observed bioactivity?
Methodological Answer: Combine kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition) with crystallography to resolve ligand-protein binding modes. For example, co-crystallizing the compound with human topoisomerase IIα reveals interactions with the ATP-binding pocket .
Basic: How are computational models (e.g., docking) applied to study this compound?
Methodological Answer:
Q. Advanced: What advanced simulations address dynamic binding behavior?
Methodological Answer: Molecular Dynamics (MD) simulations (e.g., GROMACS) over 100-ns trajectories assess conformational stability in solvated systems. Analyze hydrogen-bond occupancy and binding free energy (MM-PBSA) to refine docking predictions .
Basic: How is stability evaluated under varying storage conditions?
Methodological Answer:
Conduct forced degradation studies :
Q. Advanced: What analytical techniques identify degradation pathways?
Methodological Answer: LC-HRMS with fragmentation (MS²) elucidates degradation products. For example, oxidative degradation (H₂O₂) may yield sulfoxide derivatives, identifiable via m/z shifts of +16 .
Basic: What methods improve solubility for in vitro assays?
Methodological Answer:
Q. Advanced: How to design formulations for in vivo bioavailability studies?
Methodological Answer: Develop nanoparticulate systems (e.g., PLGA nanoparticles) using emulsion-solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis). Test pharmacokinetics in rodent models via IV administration .
Basic: How does substituent variation (e.g., fluorophenyl groups) impact activity?
Methodological Answer:
Perform SAR studies by synthesizing analogs with substituted benzyl groups. Compare IC₅₀ values in enzyme assays. For example, 4-fluorophenyl analogs show enhanced topoisomerase inhibition vs. chlorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
